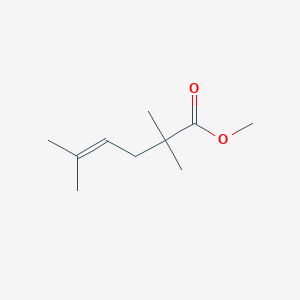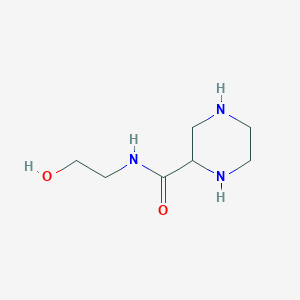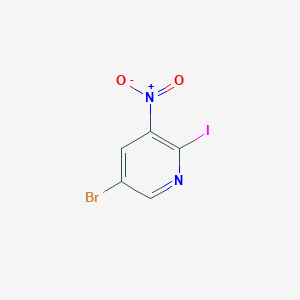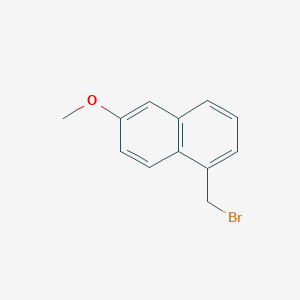![molecular formula C27H24ClP B8704901 [(E)-cinnamyl]-triphenyl-phosphonium chloride](/img/structure/B8704901.png)
[(E)-cinnamyl]-triphenyl-phosphonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is characterized by its molecular formula C27H24ClP and a molecular weight of 414.91 g/mol . This compound is notable for its applications in organic synthesis and as a reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(E)-cinnamyl]-triphenyl-phosphonium chloride can be synthesized through the reaction of triphenylphosphine with cinnamyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for triphenyl(3-phenylprop-2-enyl)phosphanium;chloride are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-cinnamyl]-triphenyl-phosphonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific examples are less common.
Addition Reactions: It can react with nucleophiles to form addition products.
Common Reagents and Conditions
Common reagents used in reactions with triphenyl(3-phenylprop-2-enyl)phosphanium;chloride include secondary amines, phenylhydrazine, and dimethylformamide. These reactions often occur under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving triphenyl(3-phenylprop-2-enyl)phosphanium;chloride depend on the specific reagents and conditions used. For example, reactions with secondary amines can yield adducts with α,β-double bonds .
Wissenschaftliche Forschungsanwendungen
[(E)-cinnamyl]-triphenyl-phosphonium chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of phosphonium ylides.
Catalysis: The compound can act as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.
Biological Studies:
Industrial Applications: It is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of triphenyl(3-phenylprop-2-enyl)phosphanium;chloride involves its role as a nucleophilic catalyst or reagent. The phosphonium group can stabilize reaction intermediates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in the Wittig reaction.
Cinnamyl Chloride: A precursor in the synthesis of cinnamyltriphenylphosphonium chloride.
Triphenyl(3-phenylprop-2-ynyl)phosphonium Bromide: Another quaternary phosphonium salt with similar reactivity.
Uniqueness
[(E)-cinnamyl]-triphenyl-phosphonium chloride is unique due to its specific structure, which combines the properties of both triphenylphosphine and cinnamyl chloride. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Eigenschaften
Molekularformel |
C27H24ClP |
|---|---|
Molekulargewicht |
414.9 g/mol |
IUPAC-Name |
triphenyl(3-phenylprop-2-enyl)phosphanium;chloride |
InChI |
InChI=1S/C27H24P.ClH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-22H,23H2;1H/q+1;/p-1 |
InChI-Schlüssel |
NBGQQOBCTPJEFE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4'-Methoxy[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B8704829.png)












![6-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B8704920.png)
